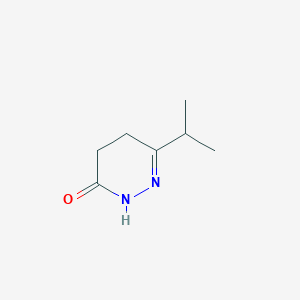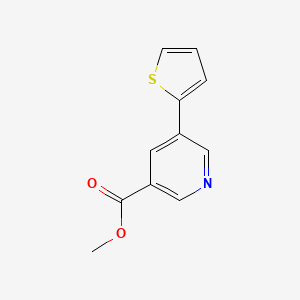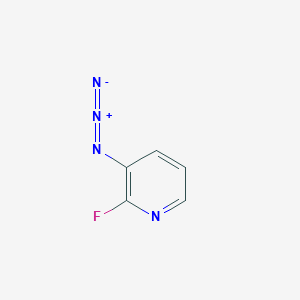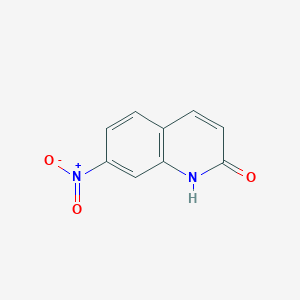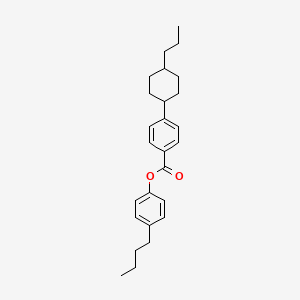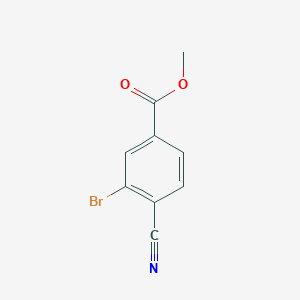
Monopotassium malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monopotassium malate, also known as potassium hydrogen malate, is a potassium salt of malic acid. It is commonly used as an acidity regulator and buffering agent in the food industry. The compound appears as a white crystalline powder with a slightly acidic taste but no odor. It is highly soluble in water and is often used in processed foods, beverages, and various industrial applications .
Mechanism of Action
Target of Action
Monopotassium malate, a potassium salt of malic acid, primarily targets the acid-base balance in various food and beverage products . It acts as an acidity regulator or acidifier, helping to maintain the pH of the product . In the context of plant physiology, it plays a role in the transport of potassium from leaves to roots .
Mode of Action
This compound interacts with its targets by donating its potassium ion, which is readily absorbed by the target. In food and beverage products, it releases its potassium ion and the remaining malate ion contributes to the acidity of the product . In plants, the compound oxidizes to potassium carbonate at the root, then is converted to potassium nitrate by soil nitrate and transported back to the leaves .
Result of Action
The primary result of this compound’s action is the regulation of acidity in food and beverage products . This can enhance the taste and stability of these products. In plants, it aids in the transport of potassium, an essential nutrient for plant growth and development .
Biochemical Analysis
Biochemical Properties
Monopotassium malate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The interconversion of malate and oxaloacetate mediated by malate dehydrogenases requires oxidation/reduction of NAD(P)H/NAD(P)+ . Therefore, the trafficking of this compound serves to transport reducing equivalents, a process termed the 'malate shuttle’ .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of plant cells, malate functions as a redox carrier and metabolic intermediate . It can be shuttled across membranes through translocators .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, potentially influencing enzyme inhibition or activation, and changes in gene expression. For example, malate dehydrogenases mediate the interconversion of malate and oxaloacetate, which requires the oxidation/reduction of NAD(P)H/NAD(P)+ .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, the breakdown of malate was rapid in all soils with a half-life of approximately 1.7 hours .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, malate is a C4 dicarboxylic acid and is involved in a number of metabolic pathways, including the tricarboxylic acid (TCA), C4-dicarboxylic acid, and glyoxylate cycles in plants and algae .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, malate can be shuttled across membranes through translocators .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monopotassium malate can be synthesized by reacting malic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution at a controlled pH of around 7 to 8 and a temperature range of 50 to 70°C. The resulting solution is then filtered, dried, and purified to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by mixing malic acid with an equimolar amount of potassium ion in water. The pH of the solution is adjusted to no more than 6.8 to initiate crystallization. The mixture is then allowed to stand until it reaches liquid-solid equilibrium, and the resultant crystals are collected and dried .
Chemical Reactions Analysis
Types of Reactions: Monopotassium malate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the malate ion is replaced by other ions or molecules.
Common Reagents and Conditions:
Oxidation: Malate dehydrogenase, NAD+.
Reduction: Malate dehydrogenase, NADH.
Substitution: Various ions or molecules depending on the desired product.
Major Products Formed:
Oxaloacetate: Formed during the oxidation of this compound.
Scientific Research Applications
Comparison with Similar Compounds
Monopotassium malate can be compared with other similar compounds such as:
Dipotassium malate: Another potassium salt of malic acid, used similarly as an acidity regulator and buffering agent.
Monopotassium phosphate: Used as a fertilizer and buffering agent, but differs in its chemical composition and specific applications.
Sodium malate: A sodium salt of malic acid, used in similar applications but with different solubility and reactivity properties.
Uniqueness: this compound is unique in its specific role in metabolic pathways and its high solubility in water, making it particularly useful in various industrial and scientific applications .
Properties
CAS No. |
4675-64-3 |
|---|---|
Molecular Formula |
C4H6KO5 |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
potassium;2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |
InChI Key |
VXUDZHAEAWUUPX-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)C(=O)O.[K+] |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O.[K] |
| 4675-64-3 | |
Related CAS |
4675-64-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid](/img/structure/B1602941.png)

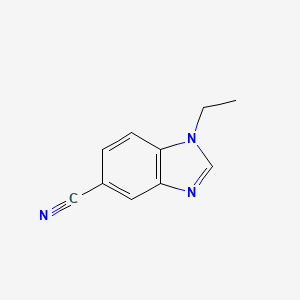

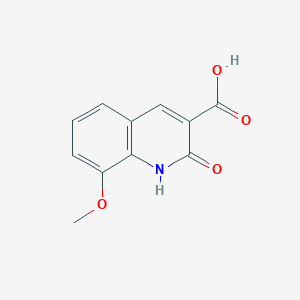
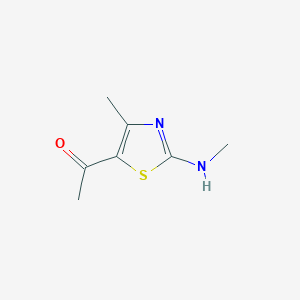
![5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1602950.png)
